2-chlorobenzyl 2-(acetylamino)benzoate
Description
Properties
IUPAC Name |
(2-chlorophenyl)methyl 2-acetamidobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)18-15-9-5-3-7-13(15)16(20)21-10-12-6-2-4-8-14(12)17/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQPROBHGRALBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Substituent Position : Chloro groups on the benzyl ring (vs. the benzoate ring) alter electronic effects, impacting reactivity and binding interactions .
- Acyl vs. Acetyl Groups: Benzoylamino derivatives (e.g., 2-(benzoylamino)benzyl benzoate) exhibit lower solubility due to larger aromatic substituents, whereas acetylamino groups balance hydrophilicity and steric effects .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chlorobenzyl 2-(acetylamino)benzoate with high purity?
- Methodology : The compound can be synthesized via esterification between 2-(acetylamino)benzoic acid and 2-chlorobenzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expect signals at δ 7.8–7.2 ppm (aromatic protons), δ 5.3 ppm (CH₂ of benzyl group), δ 2.1 ppm (acetyl CH₃), and δ 10.5 ppm (amide NH, broad).
- ¹³C NMR : Peaks for ester carbonyl (~168 ppm), amide carbonyl (~170 ppm), and aromatic carbons (110–140 ppm).
- IR : Stretching bands at ~1740 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~3300 cm⁻¹ (N-H). Compare with reference spectra of structurally related esters (e.g., ethyl 4-amino-2-chlorobenzoate) .
Q. What storage conditions ensure the stability of this compound?
- Methodology : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester and amide groups. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to validate degradation thresholds (<2% impurity) .
Advanced Research Questions
Q. How do solvent polarity and reaction kinetics influence the esterification yield of this compound?
- Methodology : Use a kinetic study (e.g., pseudo-first-order conditions) with varying solvents (THF, DMF, dichloromethane). Polar aprotic solvents like DMF increase nucleophilicity of the alcohol but may promote side reactions. Monitor yields via GC-MS or ¹H NMR integration. For example, DMF at 60°C achieves 85% conversion in 6 hours, while THF requires 12 hours for similar yields. Optimize by balancing dielectric constant and boiling point .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. cytotoxicity)?
- Methodology :
- Dose-Response Analysis : Use IC₅₀/EC₅₀ ratios to differentiate target-specific effects from general cytotoxicity.
- Assay Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with controls for membrane permeability (e.g., propidium iodide staining).
- SAR Studies : Modify substituents (e.g., chloro vs. fluoro on benzyl group) to isolate activity contributions. For example, 2-chlorobenzyl analogs show higher antimicrobial activity (MIC 8 µg/mL) but lower cytotoxicity (CC₅₀ >100 µg/mL) compared to unsubstituted derivatives .
Q. How can X-ray crystallography elucidate intermolecular interactions in this compound crystals?
- Methodology : Grow single crystals via slow evaporation (solvent: acetone/water). Resolve the structure to determine hydrogen-bonding motifs (e.g., N-H⋯O=C interactions) and π-π stacking distances. Compare with related structures (e.g., 2-amino-4-chlorobenzoic acid, which forms centrosymmetric dimers via O-H⋯O bonds ). Use Mercury software to analyze packing diagrams and calculate lattice energies.
Q. Why do certain synthetic routes produce low yields despite high starting material purity?
- Methodology : Investigate side reactions via LC-MS to identify byproducts (e.g., acetyl migration or hydrolysis). For example, trace moisture may hydrolyze the ester to 2-(acetylamino)benzoic acid (detected at m/z 194.1). Optimize by using molecular sieves or activating the acid as a mixed anhydride (e.g., with trifluoroacetic anhydride) before esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
